molecular formula C8H16O2 B8555801 6-Vinyloxy-1-hexanol CAS No. 27336-16-9

6-Vinyloxy-1-hexanol

Cat. No.: B8555801
CAS No.: 27336-16-9
M. Wt: 144.21 g/mol
InChI Key: ASPUDHDPXIBNAP-UHFFFAOYSA-N
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Description

6-Vinyloxy-1-hexanol is a substituted primary alcohol featuring a vinyloxy (-O-CH₂-CH₂) group at the 6th carbon of the hexanol backbone. While specific data on this compound are absent in the provided evidence, its structural analogs (6-substituted 1-hexanol derivatives) share key characteristics. These derivatives are critical in organic synthesis, polymer chemistry, and specialty materials due to their reactive functional groups and tunable properties. Below, we compare this compound with structurally similar compounds, focusing on molecular properties, reactivity, and applications.

Properties

CAS No.

27336-16-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

6-ethenoxyhexan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7-9/h2,9H,1,3-8H2

InChI Key

ASPUDHDPXIBNAP-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular parameters of 6-substituted 1-hexanol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Density (g/mL)
6-Vinyloxy-1-hexanol Not provided C₈H₁₆O₂ 144.21 (calculated) Hydroxyl, Vinyloxy Data unavailable Data unavailable
6-Iodo-1-hexanol 40145-10-6 C₆H₁₃IO 228.07 Hydroxyl, Iodo Not reported Not reported
6-Benzylamino-1-hexanol 133437-08-8 C₁₃H₂₁NO 207.32 Hydroxyl, Benzylamino Not reported Not reported
6-Mercapto-1-hexanol 1633-78-9 C₆H₁₄OS 134.24 Hydroxyl, Thiol 225 0.981
6-Phenyl-1-hexanol Not provided C₁₂H₁₈O 178.28 (calculated) Hydroxyl, Phenyl Not reported Not reported

Key Observations :

  • Molecular Weight: Bulky substituents (e.g., iodo, benzylamino) significantly increase molecular weight compared to this compound.
  • Density: 6-Mercapto-1-hexanol has a density of 0.981 g/mL, typical for thiol-containing alcohols.
  • Boiling Point: 6-Mercapto-1-hexanol’s high boiling point (225°C) reflects strong intermolecular hydrogen bonding from the thiol group.
This compound
  • Reactivity : The vinyloxy group enables polymerization (e.g., via radical or cationic mechanisms) and cycloaddition reactions.
  • Applications: Likely used in coatings, adhesives, or as a monomer for functional polymers.
6-Iodo-1-hexanol
  • Reactivity : The iodo group participates in nucleophilic substitutions (e.g., Suzuki coupling) or halogen-exchange reactions.
  • Applications : Intermediate in pharmaceuticals or agrochemicals .
6-Benzylamino-1-hexanol
  • Reactivity: The benzylamino group facilitates Schiff base formation or condensation reactions.
  • Applications: Potential use in drug delivery systems or surfactants due to amphiphilic properties .
6-Mercapto-1-hexanol
  • Reactivity: The thiol group forms disulfide bonds or binds to metal surfaces (e.g., gold nanoparticles).
  • Applications: Self-assembled monolayers (SAMs), biosensors, and surface functionalization .
6-Phenyl-1-hexanol
  • Reactivity : The phenyl group enhances hydrophobicity and stability under oxidative conditions.
  • Applications : Fragrance component or precursor for liquid crystals .

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